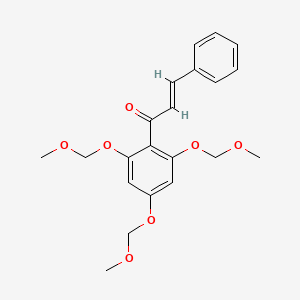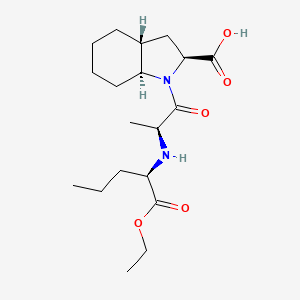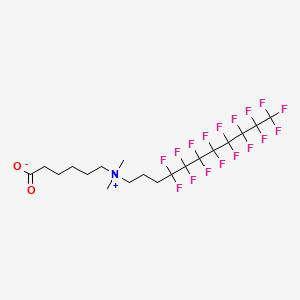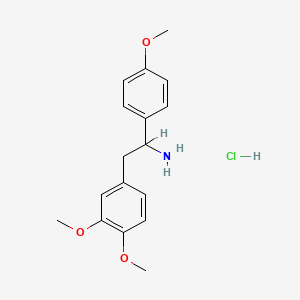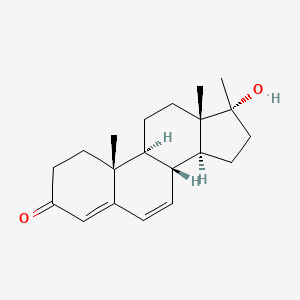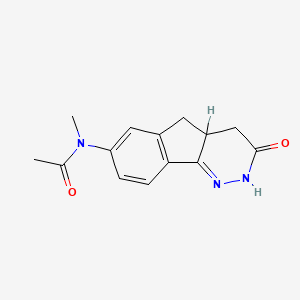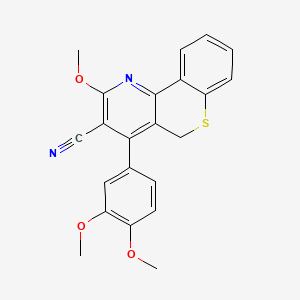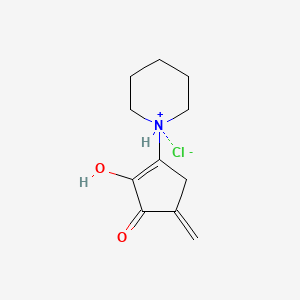
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring and a cyclopentenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentenone moiety, which can be synthesized through the aldol condensation of suitable precursors. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share a similar cyclopentenone structure and exhibit comparable reactivity.
4-Hydroxy-2-cyclopentenone: Another compound with a cyclopentenone moiety, used in similar applications.
2-Cyclohexen-1-one derivatives: These compounds have a similar cyclic structure and are used in organic synthesis and medicinal chemistry.
Uniqueness
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride is unique due to the presence of both a piperidine ring and a cyclopentenone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Número CAS |
72076-55-2 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
2-hydroxy-5-methylidene-3-piperidin-1-ium-1-ylcyclopent-2-en-1-one;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-7-9(11(14)10(8)13)12-5-3-2-4-6-12;/h14H,1-7H2;1H |
Clave InChI |
AKTGQJRWELEMGY-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(=C(C1=O)O)[NH+]2CCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


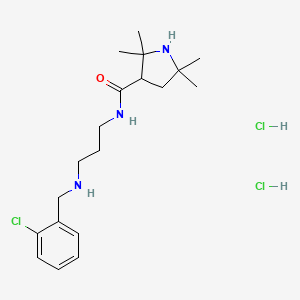
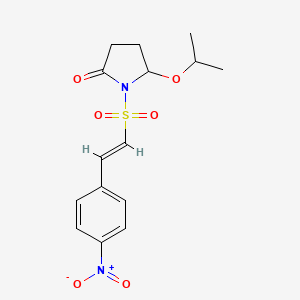

![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)

